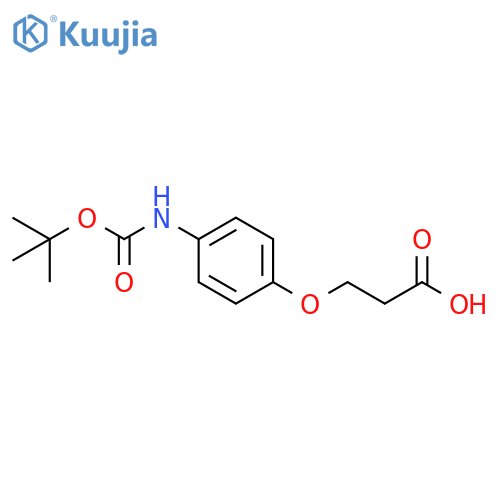Cas no 350699-64-8 (3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid)

350699-64-8 structure
商品名:3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid
3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid 化学的及び物理的性質
名前と識別子
-
- Propanoic acid, 3-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenoxy]-
- 3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid
- 3-(4-tert-Butoxycarbonylaminophenoxy)propionic acid
- WS-01783
- E71630
- 3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid
- EN300-12727322
- 350699-64-8
- 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid
-
- インチ: 1S/C14H19NO5/c1-14(2,3)20-13(18)15-10-4-6-11(7-5-10)19-9-8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
- InChIKey: YBWCDMOFWXTMOK-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CCOC1=CC=C(NC(OC(C)(C)C)=O)C=C1
計算された属性
- せいみつぶんしりょう: 281.12632271g/mol
- どういたいしつりょう: 281.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 84.9Ų
じっけんとくせい
- 密度みつど: 1.222±0.06 g/cm3(Predicted)
- ふってん: 375.3±22.0 °C(Predicted)
- 酸性度係数(pKa): 4.23±0.10(Predicted)
3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12727322-0.05g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 0.05g |
$563.0 | 2023-05-25 | ||
| Enamine | EN300-12727322-0.1g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 0.1g |
$591.0 | 2023-05-25 | ||
| Enamine | EN300-12727322-5.0g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 5g |
$1945.0 | 2023-05-25 | ||
| Enamine | EN300-12727322-1.0g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 1g |
$671.0 | 2023-05-25 | ||
| Enamine | EN300-12727322-0.5g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 0.5g |
$645.0 | 2023-05-25 | ||
| Enamine | EN300-12727322-2.5g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 2.5g |
$1315.0 | 2023-05-25 | ||
| Enamine | EN300-12727322-5000mg |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 5000mg |
$1572.0 | 2023-10-02 | ||
| Enamine | EN300-12727322-100mg |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 100mg |
$476.0 | 2023-10-02 | ||
| Enamine | EN300-12727322-10.0g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 10g |
$2884.0 | 2023-05-25 | ||
| Enamine | EN300-12727322-10000mg |
3-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid |
350699-64-8 | 10000mg |
$2331.0 | 2023-10-02 |
3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid 関連文献
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
350699-64-8 (3-(4-{(tert-butoxy)carbonylamino}phenoxy)propanoic acid) 関連製品
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
